molecular formula C15H18N2O2S B1442174 tert-Butyl (2-amino-4-(thiophen-2-yl)phenyl)carbamate CAS No. 335255-43-1

tert-Butyl (2-amino-4-(thiophen-2-yl)phenyl)carbamate

Cat. No.: B1442174
CAS No.: 335255-43-1
M. Wt: 290.4 g/mol
InChI Key: JNJJINIJWXHEQQ-UHFFFAOYSA-N
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Description

“tert-Butyl (2-amino-4-(thiophen-2-yl)phenyl)carbamate” is a chemical compound with the CAS number 335255-43-1 . It has a molecular weight of 290.39 and is typically stored in a dark place, sealed in dry conditions, at 2-8°C .


Synthesis Analysis

The synthesis of this compound involves palladium-catalyzed cross-coupling reactions . In one method, tert-butyl carbamate is reacted with various aryl (Het) halides with Cs2CO3 as base in 1,4-dioxane (solvent) . The yield of the reaction varies depending on the specific conditions and reactants used, with yields reported up to 100% .


Molecular Structure Analysis

The InChI code for this compound is 1S/C15H18N2O2S/c1-15(2,3)19-14(18)17-12-7-6-10(9-11(12)16)13-5-4-8-20-13/h4-9H,16H2,1-3H3,(H,17,18) . This indicates that the compound has a complex structure with multiple functional groups, including a carbamate group and a thiophene ring.


Chemical Reactions Analysis

The compound is involved in palladium-catalyzed cross-coupling reactions . These reactions are commonly used in organic synthesis to form carbon-carbon bonds. The compound can react with various aryl (Het) halides in the presence of a base .


Physical and Chemical Properties Analysis

The compound is a solid at room temperature . It has a molecular weight of 290.39 . It should be stored in a dark place, sealed in dry conditions, at 2-8°C .

Scientific Research Applications

1. Catalytic Applications

The compound tert-Butyl phenylsulfonyl(thiphen-2-yl)methylcarbamate, a derivative of tert-Butyl (2-amino-4-(thiophen-2-yl)phenyl)carbamate, has been used in the context of rhodium-catalyzed enantioselective addition reactions. This involves the use of arylboronic acids with N-Boc amines, demonstrating its utility in precise, catalytic processes in organic synthesis (Storgaard & Ellman, 2009).

2. Asymmetric Synthesis

This compound is involved in asymmetric Mannich reactions for synthesizing chiral amino carbonyl compounds. This highlights its role in the preparation of stereoselectively enriched compounds, which are critical in pharmaceutical and material sciences (Yang, Pan, & List, 2009).

3. Intermediate for Biologically Active Compounds

This compound serves as an intermediate in the synthesis of various biologically active compounds, such as omisertinib (AZD9291), underlining its importance in medicinal chemistry and drug development (Zhao et al., 2017).

4. Synthesis of Amino Acids Analogs

Research has demonstrated the utility of tert-Butyl bromoacetate, a related compound, in synthesizing analogs of aromatic amino acids. This application is significant in the development of novel peptides and proteins with diverse biological activities (Arvanitis et al., 1998).

5. Environmental Chemistry

Research involving tert-butyl carbamates, including this compound, indicates their use in environmentally benign reactions for the deprotection of esters and ethers. This is crucial in green chemistry for developing eco-friendly synthetic methods (Li et al., 2006).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .

Properties

IUPAC Name

tert-butyl N-(2-amino-4-thiophen-2-ylphenyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O2S/c1-15(2,3)19-14(18)17-12-7-6-10(9-11(12)16)13-5-4-8-20-13/h4-9H,16H2,1-3H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNJJINIJWXHEQQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=C(C=C(C=C1)C2=CC=CS2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40727648
Record name tert-Butyl [2-amino-4-(thiophen-2-yl)phenyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40727648
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

335255-43-1
Record name tert-Butyl [2-amino-4-(thiophen-2-yl)phenyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40727648
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of tert-butyl (2-nitro-4-(thiophen-2-yl)phenyl)carbamate (2 g, 6.2 mmol, 1.0 eq.) in ethanol (20 mL) and methanol (20 mL) was added 10% Pd/C (0.66 g, 0.1 eq.). The reaction mixture was stirred 12 h under a hydrogen atmosphere. The reaction was filtered and the filtrate was concentrated under reduced pressure to give tert-butyl (2-amino-4-(thiophen-2-yl)phenyl)carbamate (1.25 g, 69% yield) as an off-white solid.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
0.66 g
Type
catalyst
Reaction Step One

Synthesis routes and methods II

Procedure details

To a solution of tert-butyl (2-nitro-4-(thiophen-2-yl)phenyl)carbamate (1.6 g, 4.99 mmol, 1 eq.) in methanol (20 mL) was added hydrazine hydrate (14 mL) and ferric chloride (0.05 g, 0.3 mmol, 0.06 eq.). The resulting mixture was warmed to 60° C. and stirred for 2 h. The reaction was then filtered through Celite, the solids were washed with MeOH. The filtrate was concentrated under reduced pressure. Water was added to the residue and the suspension was stirred for 1 h. The obtained solid was filtered, washed with hexanes then dried to yield tert-butyl (2-amino-4-(thiophen-2-yl)phenyl)carbamate (1.2 g, 83% yield).
Quantity
1.6 g
Type
reactant
Reaction Step One
Quantity
14 mL
Type
reactant
Reaction Step One
[Compound]
Name
ferric chloride
Quantity
0.05 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

Prepared from (2-nitro-4-thiophen-2-yl-phenyl)-carbamic acid tert.-butyl ester (Example C3) by catalytic hydrogenation with Pd/C according to the general procedure G (method a). Obtained as a beige powder (151 mg).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One

Synthesis routes and methods IV

Procedure details

A mixture of tert-butyl (4-bromo-2-nitrophenyl)carbamate (19.4 g, 61.2 mmol), thiophene-2-boronic acid (9.94 g, 77.7 mmol) and K2CO3 (22.2 g, 160 mmol) in 60 mL of dioxane and 60 mL of water was degassed by bubbling nitrogen through the mixture for 30 min. Next, Pd[PPh3]4 (5.25 g, 4.53 mmol) was added and the heterogeneous mixture was warmed to reflux for 20 h. The mixture was cooled and diluted with ethyl acetate, washed with water and brine, dried (MgSO4), and concentrated. The resulting solid was dissolved in diethylether (500 mL) and filtered through a pad of silica. The solvents were removed under reduced pressure to yield the yellow-brown solid: 1H NMR (600 MHz, CDCl3): δ 9.65 (s, 9H), 8.58 (d, J=8.8 Hz, 1H), 8.39 (d, J=2.1 Hz, 1H), 7.81 (dd, J=8.8, 1.8 Hz, 1H), 7.32 (m, 2H), 7.09 (dd, J=5.3, 3.8 Hz, 1H), 1.54 (s, 9H); MS (ESI+): cal'd [M+Na]+ 343.1, obs'd 343.1.
Quantity
19.4 g
Type
reactant
Reaction Step One
Quantity
9.94 g
Type
reactant
Reaction Step One
Name
Quantity
22.2 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Name
Quantity
60 mL
Type
solvent
Reaction Step One
[Compound]
Name
Pd[PPh3]4
Quantity
5.25 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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